1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane
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Overview
Description
1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane is an organic compound characterized by the presence of an azidomethyl group attached to a difluoromethylcyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane typically involves the introduction of an azidomethyl group to a difluoromethylcyclohexane precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (such as a halide) on the difluoromethylcyclohexane is replaced by an azide ion (N₃⁻). This reaction is often carried out in a polar aprotic solvent like acetonitrile or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) or potassium azide (KN₃) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition with alkynes.
Major Products
Substitution: Formation of azidomethyl derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Scientific Research Applications
1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the formation of nitrogen-containing heterocycles.
Materials Science: Utilized in the development of new materials with unique properties, such as polymers and energetic materials.
Biological Research: Employed in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form stable triazole rings. This reaction is facilitated by the presence of a copper(I) catalyst, which stabilizes the transition state and lowers the activation energy .
Comparison with Similar Compounds
Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Another azidomethyl compound known for its energetic properties.
1-Azidoethyl-5H-tetrazole: Similar in structure but with an ethyl group instead of a difluoromethyl group.
Uniqueness
1-(Azidomethyl)-2,2-difluoro-1-methylcyclohexane is unique due to the presence of both azidomethyl and difluoromethyl groups, which impart distinct reactivity and stability compared to other azidomethyl compounds. The difluoromethyl group can influence the electronic properties and steric hindrance, affecting the compound’s behavior in various chemical reactions.
Properties
IUPAC Name |
1-(azidomethyl)-2,2-difluoro-1-methylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N3/c1-7(6-12-13-11)4-2-3-5-8(7,9)10/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDRVXICHIPWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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